Ro15-4513 is an imidazobenzodiazepine compound primarily used as a research tool to study the effects of ethanol on the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a partial inverse agonist at the benzodiazepine binding site of γ-aminobutyric acid (GABA) type A receptors (GABAA-Rs). [, , , , , , , , , , , ] Ro15-4513 has been instrumental in investigating the role of specific GABAA-R subtypes in mediating the behavioral and physiological effects of ethanol. [, , , , , , , , , , , , ]
Ro 15-4513 was developed by F. Hoffmann-La Roche Ltd. It is classified as a benzodiazepine derivative, although it exhibits unique properties distinct from traditional benzodiazepines. Its selectivity for the GABA A α5 receptor subtype differentiates it from other compounds that interact with multiple GABA A receptor subtypes.
The synthesis of Ro 15-4513 involves multiple steps, typically starting from simpler organic precursors. The automated synthesis of the carbon-11 labeled version, [^11C]Ro 15-4513, has been developed for use in positron emission tomography (PET) studies. This process allows for the production of ultra-high specific activity compounds, which are crucial for in vivo imaging applications.
Ro 15-4513 has a complex molecular structure characterized by its imidazobenzodiazepine core. The chemical formula is C₁₅H₁₄N₂O₃S, with a molar mass of approximately 302.35 g/mol. Its structural features include:
The three-dimensional conformation of Ro 15-4513 allows for effective binding to the GABA A receptor, particularly at the α5 subunit.
Ro 15-4513 undergoes various chemical reactions during its synthesis and when interacting with biological systems:
These reactions are crucial for understanding both the pharmacokinetics and pharmacodynamics of Ro 15-4513.
Ro 15-4513 functions primarily as a negative allosteric modulator of the GABA A receptor containing the α5 subunit. Its mechanism includes:
Studies have demonstrated that Ro 15-4513 can reverse certain effects induced by positive allosteric modulators like traditional benzodiazepines.
Ro 15-4513 exhibits several notable physical and chemical properties:
These properties are significant when considering drug formulation and delivery methods.
Ro 15-4513 has various applications in scientific research:
The ongoing research into Ro 15-4513 highlights its potential as a valuable tool in both basic neuroscience research and clinical applications targeting GABAergic dysfunctions.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3